3-(BOC-Amino)phenyltetrazole

Descripción

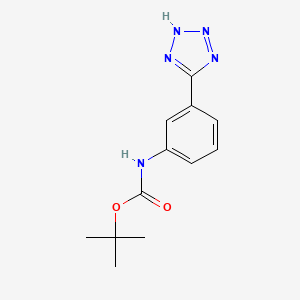

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[3-(2H-tetrazol-5-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)13-9-6-4-5-8(7-9)10-14-16-17-15-10/h4-7H,1-3H3,(H,13,18)(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFVBCYIYGXQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 3 Boc Amino Phenyltetrazole and Derivatives

Strategic Approaches to Aryltetrazole Core Structure Synthesis

The formation of the 5-substituted 1H-tetrazole ring is a cornerstone of synthesizing a vast array of pharmacologically important compounds. thieme-connect.com The most prevalent and efficient method involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. thieme-connect.comnih.gov

The [3+2] cycloaddition reaction, often referred to as a type of "click chemistry," is the most proficient route to 5-substituted 1H-tetrazoles from organic nitriles and an azide source. nih.govacs.org This reaction involves the formal addition of a 1,3-dipolar azide species to the carbon-nitrogen triple bond of a nitrile. acs.org While the reaction can be performed thermally, high activation barriers often necessitate the use of catalysts to achieve reasonable yields and milder reaction conditions. nih.govacs.org

Recent advancements have focused on the development of novel catalytic systems, both homogeneous and heterogeneous, to improve the efficiency and scope of this transformation. researchgate.net For instance, cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the cycloaddition of sodium azide to various aryl nitriles under homogeneous conditions, producing near-quantitative yields for many substrates. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the formation of an intermediate cobalt(II) diazido species, which has been isolated and characterized. nih.govacs.org

Similarly, zinc salts, such as zinc bromide, are effective catalysts for the synthesis of Boc-protected tetrazole analogs of amino acids from the corresponding N-Boc amino nitriles. researchgate.net Other metals, including silver, have been used to mediate the cycloaddition between arenediazonium salts and trimethylsilyldiazomethane (B103560) to form 2-aryl-2H-tetrazoles, demonstrating the versatility of metal-mediated approaches. nih.gov

The precise mechanism of the cycloaddition has been a subject of study, with quantum chemical calculations exploring various pathways. acs.orgacs.org The evidence suggests that the mechanism can differ based on the azide species and reaction conditions, with possibilities including a concerted cycloaddition or a stepwise process involving nucleophilic attack of the azide on the nitrile followed by cyclization. acs.orgresearchgate.net In metal-catalyzed reactions, it is proposed that the reaction involves the initial coordination of either the azide or the nitrile to the metal center, which activates the substrate for the subsequent cycloaddition. nih.govacs.org

Table 1: Catalytic Systems for [3+2] Cycloaddition in Tetrazole Synthesis

| Catalyst System | Substrates | Conditions | Key Features |

|---|---|---|---|

| Cobalt(II) complex / NaN₃ | Aryl Nitriles | Homogeneous, 110 °C | Near-quantitative yields; proceeds via a Co(II)-diazido intermediate. nih.govacs.org |

| ZnBr₂ / NaN₃ | N-Boc-α-amino nitriles | Water/2-propanol, 80 °C | Simple and effective for producing tetrazole analogs of amino acids. researchgate.net |

| CF₃CO₂Ag / Me₃SiCHN₂ | Aryl Diazonium Salts | THF, -78 °C | Regioselective synthesis of 2-aryl-2H-tetrazoles. nih.gov |

| Zinc(II) chloride / NaN₃ | Thiocyanates, Nitriles | Isopropanol | Efficient conversion to 5-substituted 1H-tetrazoles. organic-chemistry.org |

Another approach utilizes aldoximes, which can undergo cycloaddition with reagents like diphenyl phosphorazidate (DPPA) to yield 5-substituted 1H-tetrazoles efficiently. organic-chemistry.org Multicomponent reactions (MCRs) also provide a convergent and efficient pathway to highly substituted tetrazoles. nih.gov For example, the Ugi and Passerini reactions, which typically use a carboxylic acid component, can be adapted by substituting hydrazoic acid (HN₃) to directly form tetrazole derivatives from isocyanides, aldehydes/ketones, and amines. nih.govbeilstein-journals.org These MCRs are highly valued for their ability to generate molecular diversity and complexity in a single step. nih.gov

Convergent and Linear Synthesis Pathways to 3-(BOC-Amino)phenyltetrazole

A linear synthesis assembles the molecule in a stepwise fashion, with each new piece being added to the growing chain. sathyabama.ac.in For this compound, a hypothetical linear sequence could be:

Path A: 3-Aminobenzonitrile → Protection of the amine with Boc₂O → [3+2] cycloaddition with an azide source to form the tetrazole ring.

Path B: 3-Nitrobenzonitrile → [3+2] cycloaddition → Reduction of the nitro group to an amine → Protection of the amine with Boc₂O.

A convergent synthesis , in contrast, involves preparing different fragments of the molecule separately and then combining them in the later stages of the synthesis. ic.ac.uksathyabama.ac.in For this compound, a convergent approach might involve:

Convergent Path: Independently synthesize a key intermediate like tert-butyl (3-cyanophenyl)carbamate (the BOC-protected aminobenzonitrile fragment). This fragment is then coupled with an azide source in a final [3+2] cycloaddition step.

Exploration of Precursor Amino Nitriles and Their Transformations

The primary route to synthesizing tetrazoles involves the [2+3] cycloaddition of an azide source with a nitrile. acs.orgresearchgate.net For this compound, the logical precursor is a BOC-protected aminophenyl nitrile. Amino nitriles are versatile bifunctional building blocks in organic synthesis. enamine.net The amino group provides a site for introducing various protecting groups, like the tert-butoxycarbonyl (BOC) group, while the nitrile functionality is poised for transformation into the tetrazole ring. enamine.netorganic-chemistry.org

The transformation of α-aminonitriles to their corresponding tetrazole analogues can be conveniently achieved by refluxing the starting material with sodium azide and a catalytic amount of zinc bromide in a solvent mixture like water/2-propanol. nih.gov This method has been shown to produce high yields, often exceeding 90%. nih.gov The reaction is broadly applicable to a range of nitriles, including those with various functional groups. nih.govorganic-chemistry.org

The general synthesis of 5-substituted 1H-tetrazoles from nitriles often involves treatment with sodium azide in the presence of a catalyst. organic-chemistry.org Zinc salts are commonly employed catalysts for this transformation in water. organic-chemistry.org The scope of this reaction is extensive, accommodating aromatic, activated and unactivated alkyl, and substituted vinyl nitriles. organic-chemistry.org

Table 1: Transformation of Amino Nitriles to Tetrazoles

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| α-Aminonitriles | Sodium azide, Zinc bromide (catalytic) | Water/2-propanol, 80°C | α-Amino tetrazoles | >90% | nih.gov |

| Organic Nitriles | Sodium azide, Triethylammonium chloride | Nitrobenzene, Microwave | 5-Substituted 1H-tetrazoles | Good | organic-chemistry.org |

| Aryl Nitriles | Sodium azide, Zinc(II) chloride | Isopropanol | 5-Aryl-1H-tetrazoles | Very good | organic-chemistry.org |

Regioselective Considerations in Functionalization of Phenyltetrazoles with BOC-Protected Amino Moieties

When synthesizing substituted tetrazoles from nitriles, regioselectivity is a key consideration, as the reaction can potentially yield two different isomers. The formation of 1,5- and 2,5-disubstituted tetrazoles is possible through a [2+3] cycloaddition pathway. uokerbala.edu.iq The regiochemical outcome is often influenced by the electronic nature of the substituents on the nitrile. acs.orguokerbala.edu.iq

The functionalization of a pre-existing phenyltetrazole ring with a BOC-protected amino group, or the synthesis of the tetrazole ring from a BOC-protected aminophenyl nitrile, requires careful control to ensure the desired regioisomer is obtained. The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N1 and N2 alkylated products, and understanding the factors that govern this regioselectivity is crucial for rational synthesis design. researchgate.net Metal-free N2-arylation of 5-substituted-1H-tetrazoles has been achieved with diaryliodonium salts, providing a regioselective route to 2,5-disubstituted tetrazoles. acs.org Furthermore, a one-pot system has been developed to synthesize these compounds directly from nitriles. acs.org

The BOC protecting group itself is generally stable under the conditions required for tetrazole formation. organic-chemistry.org Its introduction onto an aminophenyl nitrile precursor can be achieved with high efficiency using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukjkchemical.com

Advanced Methodologies for BOC Deprotection in Sensitive Tetrazole Contexts

The tert-butoxycarbonyl (BOC) protecting group is widely used due to its stability towards many reagents and its susceptibility to cleavage under acidic conditions. organic-chemistry.org However, in the context of sensitive molecules like those containing a tetrazole ring, standard deprotection methods can lead to side reactions. The tetrazole ring itself is generally resistant to acids. nih.gov

Acidic Deprotection Conditions and Mitigation of Side Reactions

The most common method for BOC deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent. fishersci.co.ukresearchgate.net A potential complication during acidic deprotection is the formation of the tert-butyl cation, which can alkylate nucleophilic sites on the substrate, leading to unwanted byproducts. acsgcipr.org To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation. researchgate.netacs.org

For substrates with multiple acid-sensitive groups, selective deprotection of the N-Boc group can be challenging. nih.gov However, careful selection of the acidic reagent and reaction conditions can achieve the desired chemoselectivity. For instance, using 4M HCl in dioxane is a fast and efficient method that can selectively deprotect Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.net Bismuth(III) trichloride (B1173362) in a mixed solvent system has also been reported for the chemoselective deprotection of N-Boc groups in the presence of other acid-labile functionalities. researchwithrutgers.comresearchgate.net

Table 2: Acidic BOC Deprotection Conditions and Scavengers

| Reagent | Solvent | Scavenger | Key Features | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) | Anisole, Thioanisole | Common, effective, requires scavenger | researchgate.net |

| Hydrogen Chloride (HCl) | Dioxane (4M) | - | Fast, selective for Nα-Boc over t-butyl esters | researchgate.net |

| Bismuth(III) trichloride | Acetonitrile/Water | - | Chemoselective, mild conditions | researchwithrutgers.comresearchgate.net |

Thermal and Other Chemoselective Deprotection Techniques

To avoid the harshness of acidic conditions, alternative deprotection methods have been developed. Thermal deprotection offers a catalyst-free route, where heating the N-Boc protected compound at high temperatures (often 150°C or higher) leads to its cleavage. acsgcipr.org This method proceeds through the formation of a carbamic acid, which then fragments to the free amine, isobutylene, and carbon dioxide. acsgcipr.org While being a "green" alternative, high temperatures can sometimes cause side reactions like elimination or racemization. acsgcipr.org The use of continuous flow reactors can offer better control over temperature and residence time, allowing for selective thermal deprotection. nih.gov

Other chemoselective methods include mechanochemical deprotection using basic alumina (B75360) in a ball mill, which is a solvent-free and high-yielding protocol. rsc.org Additionally, certain N-Boc protected heterocycles, such as imidazoles and pyrazoles, can be selectively deprotected using sodium borohydride (B1222165) in ethanol, leaving primary N-Boc protected amines intact. arkat-usa.org While the direct applicability to this compound needs specific investigation, these methods highlight the ongoing development of milder and more selective deprotection strategies.

Chemical Reactivity and Transformative Chemistry of 3 Boc Amino Phenyltetrazole

Reactivity of the Tetrazole Moiety in Substituted Phenyltetrazoles

The tetrazole ring, an aromatic heterocycle with four nitrogen atoms, exhibits a rich and complex reactivity profile. Its chemistry is central to the functionalization of phenyltetrazole derivatives.

N-Alkylation and Regioselectivity within the Tetrazole Ring

The alkylation of N-unsubstituted tetrazoles is a common method for producing 2-substituted and 2,5-disubstituted tetrazoles. researchgate.net However, a significant challenge in the N-alkylation of 5-substituted tetrazoles is the lack of regioselectivity, as the reaction can occur at both the N1 and N2 positions of the tetrazole ring. researchgate.netclockss.org The ratio of the resulting 1,5- and 2,5-disubstituted isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. clockss.orgmdpi.com

Generally, the electron-withdrawing or donating nature of the substituent on the phenyl ring influences the rate of N-alkylation. clockss.org Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups slow it down. clockss.org Computational studies using Density Functional Theory (DFT) have been employed to understand and predict the regioselectivity of these reactions, considering factors like spin density, transition state barriers, and the thermodynamic stability of the products. acs.orgresearchgate.net For instance, in the alkylation of N-benzoyl 5-(aminomethyl)tetrazole, two separable regioisomers were obtained, and their structures were confirmed using NMR spectroscopy and computational analysis. mdpi.com

It has been observed that in 2,5-disubstituted tetrazoles, the signal for the tetrazole's quaternary carbon in 13C NMR spectra is deshielded by approximately 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted derivatives, a useful diagnostic tool for structure elucidation. mdpi.com

Table 1: Factors Influencing N-Alkylation Regioselectivity of Substituted Phenyltetrazoles

| Factor | Influence on Regioselectivity |

| Substituent at C5 | Electronic effects (donating/withdrawing) and steric hindrance can favor either N1 or N2 alkylation. clockss.org |

| Alkylating Agent | The nature of the electrophile (e.g., alkyl halides, sulfates) can impact the product ratio. researchgate.netclockss.org |

| Reaction Medium | The solvent and the presence of a base can alter the nucleophilicity of the different nitrogen atoms. clockss.org |

| Temperature | Can influence the kinetic versus thermodynamic control of the reaction. |

Cycloaddition Chemistry of Tetrazoles and Nitrile Imine Intermediates

Tetrazoles can serve as precursors to highly reactive nitrile imines through thermal or photochemical extrusion of molecular nitrogen. psu.edunih.gov This process is a retro-[3+2] cycloaddition, also known as a 1,3-dipolar cycloelimination. nih.gov These in-situ generated nitrile imines are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles to construct five-membered heterocycles. psu.eduoup.com

The 1,3-dipolar cycloaddition of nitrile imines with dipolarophiles like alkenes, alkynes, and nitriles is a powerful synthetic tool. oup.com For example, the reaction of N-triflyl-nitrile imines, generated from 5-aryltetrazoles, with nitriles provides a regioselective route to 3,5-disubstituted-1,2,4-triazoles. oup.com The reactivity of the nitrile imine can be tuned by the substituents on the phenyl ring.

A notable application is the light-driven nitrile imine-mediated tetrazole-ene cycloaddition (NITEC), which has been used for modular fullerene functionalization. rsc.org This highlights the versatility of tetrazole-derived nitrile imines in materials science.

Ring-Opening and Rearrangement Pathways: The Huisgen Reaction Analogs

The thermal or photochemical decomposition of 2,5-disubstituted tetrazoles to form nitrile imines is a classic example of a Huisgen reaction analog. psu.edubeilstein-journals.org This ring-opening and subsequent cycloaddition sequence is a cornerstone of tetrazole chemistry. sciforum.netresearchgate.netresearchgate.net The initially formed cycloadducts can sometimes undergo spontaneous oxidation, particularly when reacting with quinones, to yield aromatized heterocyclic products. beilstein-journals.org

The stability and reactivity of the intermediate nitrile imine are crucial. psu.edu In the absence of a suitable trapping agent, these intermediates can undergo various rearrangements or dimerize. psu.edu The choice of reaction conditions, such as thermal or photochemical activation, can influence the outcome and selectivity of these transformations. nih.govoup.com

Reactivity of the BOC-Protected Amino Group in 3-(BOC-Amino)phenyltetrazole

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal. researchgate.netwikipedia.org

Stability and Selective Reactivity in the Presence of Other Functional Groups

The BOC group is known for its stability towards most nucleophiles and basic conditions. organic-chemistry.org This stability allows for selective reactions to be carried out on other parts of the molecule, such as the tetrazole ring, without affecting the protected amino group. For instance, the N-alkylation of the tetrazole ring in this compound can be performed without cleavage of the BOC group.

The BOC group's robustness makes it compatible with a wide range of reagents used in peptide synthesis and other complex molecular constructions. This orthogonality is a key advantage, enabling multistep synthetic sequences where different functional groups need to be manipulated independently. organic-chemistry.org

Functional Group Interconversions Post-Deprotection

The removal of the BOC group, typically under acidic conditions, unmasks the primary amino group, which can then participate in a variety of subsequent chemical transformations. wikipedia.orgfiveable.me This deprotection step is a critical gateway to further functionalization.

Common methods for BOC deprotection involve the use of strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727). wikipedia.orgfishersci.co.uk The choice of deprotection conditions is crucial to avoid unwanted side reactions, especially with sensitive substrates. wikipedia.orgorganic-chemistry.org

Once deprotected, the resulting 3-aminophenyltetrazole can undergo a range of functional group interconversions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Coupling Reactions: Participation as the amine component in various coupling chemistries to form larger, more complex molecules.

This ability to deprotect and then further functionalize the amino group makes this compound a valuable building block in medicinal chemistry and materials science.

Reaction Coupling and Derivatization Strategies

Multicomponent Reactions (MCRs) Incorporating Tetrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the reactants, are powerful tools in medicinal chemistry and drug discovery for creating molecular diversity. beilstein-journals.orgnih.gov Tetrazole moieties are valuable in these reactions, often serving as bioisosteric replacements for carboxylic acids, which can enhance the pharmacological properties of the resulting molecules. bohrium.com

Prominent MCRs that can incorporate tetrazole scaffolds include the Ugi and Passerini reactions. beilstein-journals.orgnih.govacs.org

Ugi Tetrazole Four-Component Reaction (UT-4CR):

The classical Ugi tetrazole reaction is a four-component reaction involving an isocyanide, an oxo-component (aldehyde or ketone), an amine, and an azide (B81097) source (often trimethylsilyl (B98337) azide, TMSN3, as a safer alternative to hydrazoic acid). nih.govacs.org This reaction leads to the formation of α-aminomethyl tetrazoles. acs.org The reaction is typically performed in solvents like methanol or 2,2,2-trifluoroethanol. acs.org

While direct participation of this compound as a component in a Ugi reaction is not explicitly detailed, its BOC-protected amino group could potentially act as the amine component after deprotection. More commonly, tetrazole-containing building blocks are synthesized and then used in subsequent MCRs. beilstein-journals.orgbohrium.com For instance, a primary amine can be a versatile starting point for further reactions, including participating as a component in a subsequent Ugi reaction to expand the chemical space. nih.gov The Ugi reaction has a broad scope, tolerating a wide variety of aliphatic and aromatic amines, as well as various aldehydes and ketones. nih.govacs.org

Passerini Tetrazole Three-Component Reaction (PT-3CR):

The Passerini reaction is a three-component reaction between a carboxylic acid, an oxo-component, and an isocyanide. nih.govrug.nl In the tetrazole variant (PT-3CR), the carboxylic acid is replaced by an azide source (like TMSN3) and hydrazoic acid generated in situ, which reacts with an aldehyde or ketone and an isocyanide. nih.govrug.nlresearchgate.net This reaction yields 1,5-disubstituted tetrazoles. nih.govrug.nl Recent advancements have shown that sonication can accelerate this reaction, leading to high yields without the need for a catalyst. nih.govrug.nl

The functional group tolerance of the Passerini reaction is extensive, allowing for the incorporation of various functionalities through the choice of isocyanide and oxo-component. beilstein-journals.orgrug.nl This adaptability makes it a valuable method for creating diverse tetrazole-based molecular scaffolds. beilstein-journals.org

| Reaction | Components | Typical Product | Key Features |

|---|---|---|---|

| Ugi Tetrazole Reaction (UT-4CR) | Isocyanide, Oxo-component (Aldehyde/Ketone), Amine, Azide Source (e.g., TMSN3) | α-Aminomethyl tetrazoles | Broad substrate scope; creates products with four diversity points. nih.govacs.org |

| Passerini Tetrazole Reaction (PT-3CR) | Isocyanide, Oxo-component (Aldehyde/Ketone), Azide Source (e.g., TMSN3) | 1,5-Disubstituted tetrazoles | Atom-efficient; can be accelerated by sonication; catalyst-free options available. nih.govrug.nlresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

The phenyl ring of this compound provides a platform for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require the pre-functionalization of the phenyl ring with a halide or triflate to act as the electrophilic partner.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orguwindsor.ca For a molecule like this compound, if it were halogenated (e.g., bromo- or iodo-substituted on the phenyl ring), it could undergo Suzuki coupling with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups.

Optimal conditions often involve a palladium source such as Pd(OAc)2 or PdCl2(dppf), a phosphine (B1218219) ligand like SPhos or XPhos, and a base, commonly potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), in a solvent mixture like toluene/water. organic-chemistry.orgmdpi.com The reaction is known for its high functional group tolerance. organic-chemistry.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad scope and applicability. wikipedia.org If this compound were functionalized with a leaving group on the phenyl ring, it could be coupled with a wide range of primary and secondary amines.

The catalyst system is crucial and typically consists of a palladium precursor (e.g., Pd2(dba)3 or a palladacycle precatalyst) and a sterically hindered phosphine ligand such as RuPhos or BrettPhos. nih.gov The choice of base is also important, with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) often being employed. nih.gov This reaction allows for the synthesis of N-arylated and N-alkylated derivatives. nih.gov

| Reaction | Coupling Partners | Catalyst System (Examples) | Base (Examples) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Hetaryl Halide or Triflate + Organoboron Compound | Pd(OAc)2/SPhos, PdCl2(dppf) | K2CO3, K3PO4 | C-C |

| Buchwald-Hartwig Amination | Aryl/Hetaryl Halide or Triflate + Primary/Secondary Amine | Pd2(dba)3/RuPhos, BrettPhos Precatalyst | NaOtBu, LiHMDS | C-N |

Computational and Theoretical Investigations of Aminoaryl Tetrazole Systems

Quantum Chemical Studies for Structural Elucidation and Reactivity Prediction

Quantum chemical methods, especially Density Functional Theory (DFT), have become indispensable in the structural elucidation and reactivity prediction of heterocyclic compounds like tetrazoles. These methods provide a robust framework for calculating the electronic structure of molecules, allowing for the accurate prediction of geometries, energies, and various spectroscopic properties.

5-Substituted tetrazoles, including aryl-substituted variants, can exist as two principal tautomers: the 1H- and 2H-forms. The relative stability of these tautomers is a critical factor governing the molecule's chemical behavior and its interactions in biological systems. DFT calculations are widely employed to determine the equilibrium energetics between these forms.

The tautomeric preference is influenced by the electronic nature of the substituent on the phenyl ring and the polarity of the solvent. In the gas phase, the 2H-tautomer is often found to be more stable. However, in solution, the more polar 1H-tautomer is typically favored due to better solvation. researchgate.net Computational studies on various 5-substituted tetrazoles have shown that electron-withdrawing groups tend to increase the proportion of the 2H-tautomer in solution compared to electron-donating groups. researchgate.net For 3-(BOC-Amino)phenyltetrazole, the BOC-amino group acts as a moderate electron-donating group, which would be expected to favor the 1H tautomer in polar solvents.

Table 1: Calculated Relative Energies of 5-Substituted Phenyltetrazole Tautomers Note: This table presents illustrative data for model compounds to demonstrate substituent effects. The values are representative of trends observed in DFT studies.

| Substituent (X) on 5-Phenyltetrazole | Relative Energy (ΔE, kcal/mol) of 2H-Tautomer vs. 1H-Tautomer (Gas Phase) | Relative Energy (ΔE, kcal/mol) of 2H-Tautomer vs. 1H-Tautomer (Polar Solvent) |

|---|---|---|

| -H (Unsubstituted) | -1.5 to -2.5 | +2.0 to +3.0 |

| -NO₂ (Electron-Withdrawing) | -2.0 to -3.0 | +1.0 to +2.0 |

| -NH₂ (Electron-Donating) | -1.0 to -2.0 | +2.5 to +3.5 |

The conformational flexibility of this compound is primarily determined by rotation around two key single bonds: the bond connecting the phenyl and tetrazole rings (C-C) and the bond connecting the amino nitrogen to the phenyl ring (C-N). DFT calculations can map the potential energy surface associated with the rotation of these dihedral angles, identifying low-energy conformers and the rotational barriers between them.

The energetic landscape reveals the most stable three-dimensional arrangements of the molecule. For this compound, steric hindrance between the tetrazole ring and the bulky BOC-amino group influences the preferred orientation. The most stable conformer is typically one that minimizes steric clash, which often involves a non-planar arrangement between the phenyl and tetrazole rings. The BOC group itself has several possible conformations that add to the complexity of the energetic landscape.

Table 2: Representative Conformational Analysis of a Model Aryl-Tetrazole System Note: This table illustrates the type of data obtained from a conformational scan of the dihedral angle between the phenyl and tetrazole rings.

| Dihedral Angle (Phenyl-Tetrazole) | Relative Energy (kcal/mol) | Comments |

|---|---|---|

| 0° | +3.5 | Planar conformation, high steric strain |

| 45° | 0.0 | Energy minimum, non-planar twisted conformation |

| 90° | +2.0 | Perpendicular conformation, rotational barrier |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical studies are excellent for analyzing individual molecules, Molecular Dynamics (MD) simulations provide a means to study the behavior of molecules over time in a more realistic environment, such as in solution or interacting with other molecules. MD simulations model the movements of atoms by applying classical mechanics, offering insights into dynamic processes and intermolecular forces.

For this compound, MD simulations can be used to study its solvation dynamics, aggregation behavior, and potential interactions with biological macromolecules. Key intermolecular interactions that govern its behavior include:

Hydrogen Bonding: The N-H protons of the tetrazole ring can act as hydrogen bond donors, while the nitrogen atoms of the ring and the carbonyl oxygen of the BOC group can act as acceptors.

π-π Stacking: The phenyl rings can engage in stacking interactions, which may lead to molecular aggregation in certain environments.

Hydrophobic Interactions: The tert-butyl group of the BOC protector and the phenyl ring contribute to hydrophobic interactions.

MD simulations can quantify the stability of these interactions and predict how the molecule orients itself with respect to neighboring solvent molecules or binding partners.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions, providing information on reaction mechanisms, transition states, and the factors that control reaction outcomes.

A common reaction pathway for tetrazoles is thermal decomposition, which often involves the extrusion of molecular nitrogen (N₂). Computational methods can be used to model this process, identify the transition state structure, and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).

Studies on C-substituted tetrazoles have shown that the activation barrier for decomposition is sensitive to the electronic properties of the substituent. iosrjournals.org Electron-withdrawing groups tend to lower the activation barrier, making the tetrazole ring more susceptible to decomposition, while electron-donating groups generally increase the barrier, enhancing thermal stability. The BOC-amino group, being electron-donating, would be predicted to impart a relatively high activation barrier for the decomposition of the tetrazole ring in this compound, suggesting good thermal stability. iosrjournals.org

Table 3: Calculated Activation Barriers for Thermal Decomposition of Model 5-Substituted Tetrazoles Source: Adapted from computational studies on substituted tetrazoles. iosrjournals.org

| Substituent | Calculated Activation Barrier (kcal/mol) |

|---|---|

| -H | ~54.0 |

| -OH | ~59.5 |

| -NO₂ | ~51.5 |

| -CH₃ | ~55.2 |

The electronic properties of the phenyltetrazole core are significantly modulated by the nature and position of substituents. DFT calculations can quantify these effects by analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and the dipole moment.

The HOMO-LUMO gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. The BOC-amino substituent at the meta position on the phenyl ring influences the electronic distribution through both inductive and resonance effects. As an electron-donating group, it raises the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO gap compared to unsubstituted phenyltetrazole. The MEP map can visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 4: Calculated Electronic Properties of Model Substituted Phenyl Systems Note: This table illustrates general trends. Values are calculated for model benzene (B151609) derivatives to show substituent effects.

| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| -H | -6.7 | -0.8 | 5.9 | 0.0 |

| -NO₂ | -7.5 | -2.1 | 5.4 | 4.2 |

| -NH₂ | -5.8 | -0.5 | 5.3 | 1.5 |

Advanced Research Applications of 3 Boc Amino Phenyltetrazole in Chemical Sciences

Utilization as a Building Block in Complex Molecule Synthesis

The structural attributes of 3-(BOC-Amino)phenyltetrazole make it an attractive starting material for the synthesis of a diverse array of complex organic molecules. The presence of multiple reactive sites allows for its elaboration into intricate scaffolds and its incorporation into larger molecular frameworks.

The tetrazole ring is a prominent scaffold in the synthesis of various nitrogen-containing heterocycles. The [2+3] cycloaddition of a nitrile with an azide (B81097) is a common method for forming the 5-substituted tetrazole ring system. nih.gov This fundamental reactivity underscores the utility of tetrazole-containing compounds as precursors to more complex heterocyclic structures. While specific examples detailing the use of this compound in macrocyclization are not extensively documented, the principles of peptide macrocyclization can be applied. Strategies such as amide bond formation, involving the deprotected amino group and a carboxylic acid, or other ring-closing reactions could potentially be employed to form macrocyclic structures containing the phenyltetrazole unit.

A significant application of this compound lies in its role as a precursor to non-natural amino acid analogs for integration into peptidomimetics. The tetrazole group is a well-established bioisostere of the carboxylic acid functionality, exhibiting similar acidity and planar geometry. researchgate.net This substitution can enhance the metabolic stability of peptides and modulate their biological activity.

The synthesis of BOC-protected tetrazole analogs of amino acids typically involves the conversion of a BOC-protected amino acid to its corresponding nitrile, followed by a [2+3] cycloaddition with an azide source. researchgate.net A general synthetic scheme is presented below:

Table 1: General Synthesis of BOC-Protected Amino Tetrazoles

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Amide Formation | N-BOC-amino acid, Ethyl Chloroformate, N-Methylmorpholine, aq. NH3, -10 °C, 4 h |

| 2 | Dehydration to Nitrile | BOC-amino acid amide, Trifluoroacetic anhydride, Pyridine, THF, 0 °C, 2 h |

This methodology has been successfully applied to a variety of amino acid precursors, yielding the corresponding tetrazole analogs. The BOC protecting group is crucial for these synthetic transformations and can be readily removed under acidic conditions to liberate the free amine for subsequent peptide coupling reactions.

Table 2: Examples of Synthesized BOC-Protected Amino Tetrazoles

| Starting BOC-Amino Acid | Resulting BOC-Amino Tetrazole | Yield (%) |

|---|---|---|

| BOC-Alanine | BOC-Ala-T | 80 |

| BOC-Valine | BOC-Val-T | 75 |

| BOC-Leucine | BOC-Leu-T | 78 |

| BOC-Phenylalanine | BOC-Phe-T | 82 |

(Data synthesized from procedural descriptions for analogous compounds)

The incorporation of these tetrazole-containing amino acid surrogates can introduce conformational constraints and alter the hydrogen bonding patterns within a peptide backbone, leading to compounds with improved pharmacological profiles.

Role in Ligand Design for Coordination Chemistry

The nitrogen-rich tetrazole ring and the adjacent amino group in this compound provide potential coordination sites for metal ions, making it an interesting ligand scaffold in coordination chemistry.

Both the tetrazole ring and an amino group can act as Lewis bases, donating their lone pairs of electrons to a metal center. The tetrazole moiety can coordinate to metal ions in a monodentate or bidentate fashion. The proximity of the amino group on the phenyl ring in this compound (after deprotection) could allow for the formation of a stable five- or six-membered chelate ring with a metal ion. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the reaction conditions. The formation of such chelate complexes can enhance the thermodynamic stability of the resulting coordination compound.

While the catalytic applications of metal complexes derived specifically from this compound are not widely reported, the broader class of tetrazole-containing ligands has been explored in the development of catalytic systems. Metal complexes featuring tetrazole-based ligands have shown promise in various catalytic transformations. For instance, cobalt and nickel complexes with bifunctional tetrazole-carboxylate ligands have been investigated for their catalytic activity in oxidation reactions. scielo.br The electronic properties of the tetrazole ring can influence the redox potential of the metal center, thereby tuning its catalytic reactivity. The synthesis of metal complexes with deprotected 3-Amino-phenyltetrazole could lead to novel catalysts for a range of organic transformations, although this remains an area for further exploration.

Development of Advanced Materials and Functional Molecules

The high nitrogen content and thermal stability of the tetrazole ring make it an attractive component for the development of advanced materials. Tetrazole-containing compounds have been investigated for applications as high-energy materials and components in gas-generating systems. The incorporation of the this compound unit into polymeric or supramolecular structures could lead to materials with tailored thermal, optical, or electronic properties. However, specific research on the integration of this compound into advanced materials is still an emerging field.

Design and Synthesis of Energetic Molecules

The pursuit of advanced energetic materials with high performance and improved safety profiles is a key area of chemical research. Nitrogen-rich heterocyclic compounds, such as tetrazoles, are highly sought after for these applications due to their large positive heats of formation, which release significant energy upon decomposition. The tetrazole ring is a foundational component in many energetic materials, and introducing energetic substituents is a common strategy to enhance detonation performance.

Table 1: Properties of Representative Nitrogen-Rich Energetic Skeletons

| Heterocyclic Skeleton | Key Advantages in Energetic Materials |

|---|---|

| Tetrazole | High nitrogen content, large positive heat of formation, ability to form stable energetic salts. nih.govnih.gov |

| Triazole | High density, thermal stability, contributes to oxygen balance. nih.gov |

| Tetrazine | High nitrogen content, can be functionalized to balance energy and safety. nih.gov |

| Furazan | Can be linked to create molecules with excellent detonation properties. nih.gov |

Development of Components for Gas Generating Systems

Tetrazole-based compounds are recognized for their utility as gas generants, particularly as replacements for more toxic materials like sodium azide in applications such as automotive airbag inflators. google.com Their high nitrogen content allows them to produce large volumes of nitrogen gas upon combustion, a primary requirement for an effective gas generating system. nih.gov Anhydrous tetrazoles, such as 5-aminotetrazole, are specifically noted for their use as non-azide fuels in these systems. google.com

The compound this compound serves as a synthetic precursor to aminophenyltetrazole derivatives that can be incorporated into gas-generating compositions. After deprotection of the BOC group, the resulting 3-aminophenyltetrazole can be used as a fuel component, which, when combined with an appropriate oxidizer, provides rapid and reliable gas generation. The combustion products are primarily nitrogen gas, which is environmentally benign. nih.gov The development of such materials focuses on achieving desirable ballistic properties and ensuring the production of non-toxic gases and readily filterable solid byproducts. google.com

Application in Bioconjugation and Chemical Biology

The precise, site-selective modification of proteins and other biomolecules is crucial for studying biological processes and developing new therapeutics. digitellinc.com this compound is a valuable building block for creating sophisticated chemical tools for these purposes, particularly photoreactive probes for labeling and interaction mapping.

Photoreactive Amino Acid Analogs and Their Applications

Photoreactive amino acids are unnatural amino acids that can be incorporated into proteins and then activated by light to form covalent bonds with nearby molecules. This technique, known as photoaffinity labeling, is a powerful method for identifying protein-protein and protein-ligand interactions. nih.gov Phenyltetrazoles have emerged as a novel class of photoreactive moieties. nih.govresearchgate.net

Upon UV irradiation, a 2,5-diaryl-tetrazole releases a nitrogen molecule to generate a highly reactive nitrile imine intermediate. mdpi.com Unlike other photoreactive groups that produce non-selective radicals or carbenes, the nitrile imine dipole reacts more selectively, for example, with alkenes or carboxylic acid groups on proteins. nih.govmdpi.com This offers greater control over the labeling process.

The synthesis of custom photoreactive tetrazole amino acids has been demonstrated. nih.govnih.gov this compound is an ideal starting material for such syntheses. The BOC-protected amine allows for the incorporation of the molecule into a peptide sequence using standard solid-phase peptide synthesis. The phenyltetrazole portion serves as the photoreactive crosslinker. This enables researchers to position the photo-crosslinker at a specific site within a peptide or protein to map interaction interfaces with spatial and temporal control. nih.gov

Table 2: Comparison of Common Photoreactive Groups

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Key Features |

|---|---|---|---|

| Aryl Azide | ~260 nm or 300-460 nm (nitro-substituted) | Nitrene | Can cause molecular damage at shorter wavelengths; widely used. thermofisher.com |

| Diazirine | 330-370 nm | Carbene | More stable than aryl azides before activation; activated by long-wave UV light. thermofisher.com |

| Benzophenone | 350-360 nm | Ketyl Radical | Reacts preferentially with C-H bonds. thermofisher.com |

| Phenyltetrazole | ~302-310 nm | Nitrile Imine | Generates a more stable and selective intermediate compared to radicals or carbenes. nih.govmdpi.com |

Selective Labeling and Interaction Mapping

The ability to selectively label proteins within complex biological systems is essential for understanding their function. The photoreactive amino acid analogs derived from this compound facilitate such selective labeling. By incorporating a tetrazole-based amino acid into a "bait" protein, researchers can initiate a crosslinking reaction with a "prey" protein upon light exposure, effectively capturing transient or weak interactions that are difficult to detect by other means. nih.gov

The reaction of the photo-generated nitrile imine with nucleophiles present in biological systems, such as the carboxylic acid side chains of glutamic and aspartic acid residues, allows for covalent labeling of interacting partners. mdpi.com The efficiency of this photo-induced coupling has been demonstrated in aqueous solutions, making it suitable for biological applications. mdpi.comu-tokyo.ac.jp This strategy provides a powerful tool for mapping the interfaces of protein-protein interactions and identifying the binding sites of ligands or drugs on their target receptors. nih.gov The BOC-amino group on the precursor is critical, as it can also be used as a handle to attach reporter tags, such as fluorescent dyes or biotin, enabling subsequent detection and analysis of the cross-linked products.

Concluding Remarks and Future Research Perspectives

Emerging Trends in Aminoaryl Tetrazole Chemistry

Aminoaryl tetrazoles are at the forefront of several emerging scientific trends, primarily due to the advantageous physicochemical properties of the tetrazole moiety. nih.gov

Medicinal Chemistry: A significant trend is the utilization of the tetrazole ring as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby improving its pharmacokinetic profile. lifechemicals.com Aminoaryl tetrazoles are being investigated for a wide range of biological activities, including as potential anticancer, antibacterial, and antiviral agents. researchgate.net The amino group on the phenyl ring provides a convenient handle for further molecular elaboration, allowing for the creation of large libraries of compounds for high-throughput screening.

Materials Science: The high nitrogen content of the tetrazole ring makes these compounds interesting for applications as energetic materials and gas-generating agents. researchgate.net The aromatic nature of the phenyl ring and the potential for hydrogen bonding from the amino group and the tetrazole ring can be exploited in the design of novel polymers and coordination complexes with unique thermal and mechanical properties. lifechemicals.com There is growing interest in tetrazole-containing polymers for applications such as gas storage, where the nitrogen-rich heterocycle can selectively interact with gases like carbon dioxide. lifechemicals.com

Coordination Chemistry: The four nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. lifechemicals.com This has led to the development of various metal-organic frameworks (MOFs) and other coordination polymers. The amino group on the phenyl ring can be used to further functionalize these materials or to modulate their electronic properties.

Methodological Advancements in Synthesis and Characterization

Recent years have seen significant progress in the methods used to synthesize and characterize aminoaryl tetrazoles, with a focus on improving efficiency, safety, and environmental friendliness.

The synthesis of 3-(BOC-Amino)phenyltetrazole can be achieved through a multi-step process. A common starting material is 3-aminobenzonitrile. The tetrazole ring is typically formed via a [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source, such as sodium azide. thieme-connect.comnih.gov This reaction is often catalyzed by a Lewis acid or an ammonium (B1175870) salt. thieme-connect.comresearchgate.net Following the formation of 3-(1H-tetrazol-5-yl)aniline, the amino group is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

| Step | Reaction | Reagents |

| 1 | Cycloaddition | 3-aminobenzonitrile, Sodium Azide, Ammonium Chloride |

| 2 | BOC Protection | 3-(1H-tetrazol-5-yl)aniline, Di-tert-butyl dicarbonate |

Table 1: Synthetic Pathway to this compound

Methodological advancements are streamlining this and related synthetic processes:

Green Chemistry Approaches: There is a strong trend towards the use of greener synthetic methods. This includes the use of heterogeneous catalysts, such as nanoparticles and metal-organic frameworks, which can be easily recovered and reused. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times and improve yields. thieme-connect.com

Multicomponent Reactions (MCRs): The Ugi-tetrazole reaction is a prominent example of an MCR that allows for the rapid assembly of complex tetrazole-containing molecules from simple starting materials. nih.govnih.gov This approach is highly valuable for generating chemical libraries for drug discovery. nih.gov

Advanced Characterization Techniques: The structural elucidation of aminoaryl tetrazoles relies on a combination of spectroscopic methods. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely used, more advanced methods are being employed for detailed structural analysis. nih.gov These include 2D NMR techniques to confirm connectivity and computational studies to understand tautomeric equilibria and conformational preferences. nih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Potential for Novel Chemical Transformations and Applications

The unique structure of this compound and other aminoaryl tetrazoles opens up possibilities for novel chemical transformations and applications.

Building Blocks for Complex Molecules: The BOC-protected amino group is stable under a variety of reaction conditions but can be easily deprotected to liberate the free amine. This amine can then be used as a nucleophile in a wide range of reactions, such as amide bond formation, alkylation, and arylation, to build more complex molecular architectures. The tetrazole ring itself can also participate in various chemical transformations.

Photoreactive Probes: Tetrazoles can undergo photoinduced ring-opening to form highly reactive nitrile imines. This property is being explored for the development of photoreactive amino acids and probes for studying protein-protein interactions and for protein labeling. nih.gov

Novel Functional Materials: The ability to functionalize both the amino group and the tetrazole ring allows for the design of highly tailored materials. For instance, the synthesis of novel tetrazole-based polymers with specific optical or electronic properties is an area of active research. The development of tetrazole aldehydes as novel building blocks for multicomponent reactions is expanding the accessible chemical space for creating diverse and complex drug-like molecules. beilstein-journals.orgbeilstein-archives.org

Q & A

Basic: What are the common synthetic routes to 3-(BOC-Amino)phenyltetrazole, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling a Boc-protected amine with a phenyltetrazole scaffold. A validated method includes:

- Step 1: Boc protection of the amine group under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF) to prevent undesired side reactions .

- Step 2: Tetrazole ring formation via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by ZnBr₂ or NH₄Cl in polar aprotic solvents (e.g., DMF) .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Critical factors:

- Temperature: Excessive heat (>100°C) during cycloaddition can degrade the Boc group.

- Solvent choice: DMF enhances reaction rate but may require rigorous drying to avoid hydrolysis of intermediates.

- Yield optimization: Pilot reactions with TLC monitoring (Rf ~0.3 in 7:3 hexane/EtOAc) are recommended to identify ideal stoichiometry .

Basic: How does the Boc-protecting group enhance stability during synthetic workflows?

Answer:

The tert-butoxycarbonyl (Boc) group:

- Prevents nucleophilic attack on the amine during acidic/basic conditions (e.g., in tetrazole cyclization steps) .

- Facilitates purification: Boc derivatives are less polar, improving separation in chromatographic methods.

- Deprotection: Removed under mild acidic conditions (e.g., TFA in DCM at 0°C) without disrupting the tetrazole ring .

Validation: Post-deprotection, confirm amine regeneration via ¹H NMR (disappearance of Boc’s tert-butyl peak at δ 1.4 ppm) .

Advanced: How can regioselectivity challenges in phenyltetrazole synthesis be addressed?

Answer:

Regioselectivity in tetrazole formation (1H vs. 2H tautomers) is influenced by:

- Catalyst design: ZnBr₂ favors 1H-tetrazole due to Lewis acid-mediated nitrile activation .

- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring stabilize the 1H tautomer .

- Reaction time: Prolonged heating (>12 hrs) may equilibrate tautomers, requiring quenching at optimal conversion (monitored via ¹³C NMR) .

Contradiction resolution: Discrepancies in literature tautomer ratios often stem from solvent polarity differences (e.g., DMSO vs. DMF) .

Advanced: What analytical strategies resolve discrepancies in NMR data for Boc-protected intermediates?

Answer:

Conflicting NMR signals (e.g., Boc group splitting) arise from:

- Rotameric equilibria: Boc groups adopt multiple conformations in solution, causing peak splitting. Use elevated temperatures (50°C in DMSO-d₆) to coalesce signals .

- Impurity identification: Compare experimental ¹H/¹³C NMR with DFT-calculated chemical shifts (software: Gaussian) to distinguish stereoisomers .

Case study: For this compound, the tert-butyl group’s ¹³C signal at 28.2 ppm confirms successful protection .

Advanced: How can computational modeling guide the design of this compound derivatives for bioactivity studies?

Answer:

- Docking studies: Use AutoDock Vina to predict binding poses with target proteins (e.g., enzymes with tetrazole-binding pockets). Validate with MD simulations (NAMD/GROMACS) .

- SAR insights: Modify the phenyl ring’s substituents (e.g., -F, -OCH₃) and analyze changes in binding affinity (ΔG calculations) .

Experimental correlation: Compare computational predictions with in vitro IC₅₀ data to refine force field parameters .

Basic: What are the best practices for characterizing this compound purity?

Answer:

- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Target >95% purity .

- Elemental analysis: Match experimental C/H/N percentages with theoretical values (e.g., C: 54.3%, H: 5.8%, N: 25.2% for C₁₂H₁₅N₅O₂) .

- Mass spectrometry: ESI-MS in positive ion mode to confirm [M+H]⁺ (e.g., m/z 262.1) .

Advanced: How to troubleshoot low yields in Boc deprotection steps?

Answer:

Common issues and solutions:

- Incomplete deprotection: Extend TFA exposure time (2–4 hrs) or add scavengers (e.g., triisopropylsilane) .

- Side reactions: Avoid nucleophilic solvents (e.g., MeOH) that may alkylate the free amine.

- Validation: Post-reaction FTIR to confirm disappearance of Boc carbonyl (~1680 cm⁻¹) .

Advanced: What methodologies assess the biological activity of this compound derivatives?

Answer:

- Biofilm inhibition: Adapt the crystal violet assay (e.g., against P. aeruginosa PAO1) with IC₅₀ determination .

- Enzyme inhibition: Use fluorescence-based assays (e.g., MMP-9 inhibition with FRET substrates) .

- Cytotoxicity: MTT assay on HEK293 cells to rule off-target effects .

Data interpretation: Normalize activity to positive controls (e.g., 2-aminobenzimidazole for biofilm studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.